![molecular formula C17H17ClN2O4 B248611 Piperazine, 1-[2-(4-chlorophenoxy)acetyl]-4-(2-furanylcarbonyl)-](/img/structure/B248611.png)
Piperazine, 1-[2-(4-chlorophenoxy)acetyl]-4-(2-furanylcarbonyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Piperazine, 1-[2-(4-chlorophenoxy)acetyl]-4-(2-furanylcarbonyl)- is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is synthesized through a complex chemical process and has been found to have a variety of biochemical and physiological effects. In
作用機序
The mechanism of action of Piperazine, 1-[2-(4-chlorophenoxy)acetyl]-4-(2-furanylcarbonyl)- is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and signaling pathways in the body. This leads to a variety of biochemical and physiological effects, including the inhibition of tumor cell growth, neuroprotection, and vasodilation.
Biochemical and Physiological Effects:
Piperazine, 1-[2-(4-chlorophenoxy)acetyl]-4-(2-furanylcarbonyl)- has been found to have a variety of biochemical and physiological effects. Some of these effects include:
1. Anticancer Properties: Piperazine, 1-[2-(4-chlorophenoxy)acetyl]-4-(2-furanylcarbonyl)- has been found to inhibit the growth of tumor cells and induce apoptosis (programmed cell death) in cancer cells.
2. Neuroprotective Properties: Piperazine, 1-[2-(4-chlorophenoxy)acetyl]-4-(2-furanylcarbonyl)- has been shown to protect neurons from damage and death, making it a potential treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.
3. Vasodilatory Properties: Piperazine, 1-[2-(4-chlorophenoxy)acetyl]-4-(2-furanylcarbonyl)- has been found to dilate blood vessels, which can improve blood flow and reduce the risk of cardiovascular disease.
実験室実験の利点と制限
Piperazine, 1-[2-(4-chlorophenoxy)acetyl]-4-(2-furanylcarbonyl)- has several advantages and limitations for lab experiments. Some of the advantages include:
1. High Potency: Piperazine, 1-[2-(4-chlorophenoxy)acetyl]-4-(2-furanylcarbonyl)- is a highly potent compound, which means that it can be used in small concentrations to achieve significant effects.
2. Versatility: Piperazine, 1-[2-(4-chlorophenoxy)acetyl]-4-(2-furanylcarbonyl)- has a variety of biochemical and physiological effects, making it a versatile tool for studying various biological processes.
Some of the limitations of Piperazine, 1-[2-(4-chlorophenoxy)acetyl]-4-(2-furanylcarbonyl)- for lab experiments include:
1. Toxicity: Piperazine, 1-[2-(4-chlorophenoxy)acetyl]-4-(2-furanylcarbonyl)- can be toxic at high concentrations, which can limit its use in certain experiments.
2. Specificity: Piperazine, 1-[2-(4-chlorophenoxy)acetyl]-4-(2-furanylcarbonyl)- may not be specific to certain enzymes or signaling pathways, which can make it difficult to study specific biological processes.
将来の方向性
There are several future directions for research on Piperazine, 1-[2-(4-chlorophenoxy)acetyl]-4-(2-furanylcarbonyl)-. Some of these directions include:
1. Development of New Cancer Treatments: Piperazine, 1-[2-(4-chlorophenoxy)acetyl]-4-(2-furanylcarbonyl)- has shown promise as a potential treatment for cancer. Future research could focus on developing new cancer treatments based on this compound.
2. Study of Neurological Disorders: Piperazine, 1-[2-(4-chlorophenoxy)acetyl]-4-(2-furanylcarbonyl)- has been shown to have neuroprotective properties, making it a potential treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. Future research could focus on studying the effects of this compound on these disorders.
3. Study of Cardiovascular Diseases: Piperazine, 1-[2-(4-chlorophenoxy)acetyl]-4-(2-furanylcarbonyl)- has been found to have vasodilatory properties, which can improve blood flow and reduce the risk of cardiovascular disease. Future research could focus on studying the effects of this compound on cardiovascular diseases such as hypertension and heart failure.
In conclusion, Piperazine, 1-[2-(4-chlorophenoxy)acetyl]-4-(2-furanylcarbonyl)- is a complex chemical compound that has been extensively studied for its potential applications in scientific research. It has a variety of biochemical and physiological effects, making it a valuable tool for studying various biological processes. Future research could focus on developing new cancer treatments, studying the effects of this compound on neurological and cardiovascular diseases, and exploring new applications for this versatile compound.
合成法
The synthesis of Piperazine, 1-[2-(4-chlorophenoxy)acetyl]-4-(2-furanylcarbonyl)- is a complex process that involves several steps. The starting material is 4-chlorophenoxyacetic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with piperazine to form the corresponding amide. The amide is then treated with furan-2-carbonyl chloride to form the final product, Piperazine, 1-[2-(4-chlorophenoxy)acetyl]-4-(2-furanylcarbonyl)-.
科学的研究の応用
Piperazine, 1-[2-(4-chlorophenoxy)acetyl]-4-(2-furanylcarbonyl)- has been extensively studied for its potential applications in scientific research. It has been found to have a variety of biochemical and physiological effects, making it a valuable tool for studying various biological processes. Some of the areas where Piperazine, 1-[2-(4-chlorophenoxy)acetyl]-4-(2-furanylcarbonyl)- has been used in scientific research include:
1. Cancer Research: Piperazine, 1-[2-(4-chlorophenoxy)acetyl]-4-(2-furanylcarbonyl)- has been found to have anticancer properties and has been used in the development of new cancer treatments.
2. Neurological Research: Piperazine, 1-[2-(4-chlorophenoxy)acetyl]-4-(2-furanylcarbonyl)- has been shown to have neuroprotective properties and has been used in the study of neurological disorders such as Alzheimer's disease and Parkinson's disease.
3. Cardiovascular Research: Piperazine, 1-[2-(4-chlorophenoxy)acetyl]-4-(2-furanylcarbonyl)- has been found to have vasodilatory properties and has been used in the study of cardiovascular diseases such as hypertension and heart failure.
特性
製品名 |
Piperazine, 1-[2-(4-chlorophenoxy)acetyl]-4-(2-furanylcarbonyl)- |
|---|---|
分子式 |
C17H17ClN2O4 |
分子量 |
348.8 g/mol |
IUPAC名 |
2-(4-chlorophenoxy)-1-[4-(furan-2-carbonyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C17H17ClN2O4/c18-13-3-5-14(6-4-13)24-12-16(21)19-7-9-20(10-8-19)17(22)15-2-1-11-23-15/h1-6,11H,7-10,12H2 |
InChIキー |
MYJROIBZYOXRTC-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C(=O)COC2=CC=C(C=C2)Cl)C(=O)C3=CC=CO3 |
正規SMILES |
C1CN(CCN1C(=O)COC2=CC=C(C=C2)Cl)C(=O)C3=CC=CO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Tosyl-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B248528.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-(2-fluorobenzyl)piperazine](/img/structure/B248529.png)
![3-({4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}methyl)-1H-indole](/img/structure/B248531.png)
![1-[(4-Methylphenyl)sulfonyl]-4-(1-naphthylmethyl)piperazine](/img/structure/B248534.png)
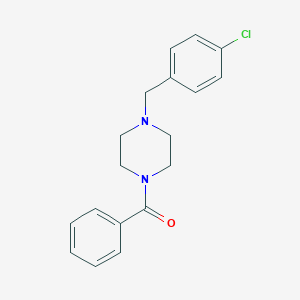

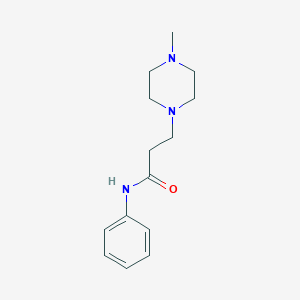
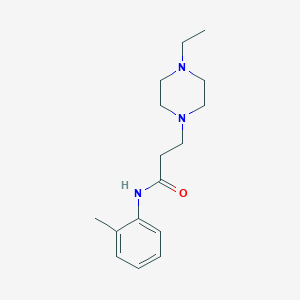
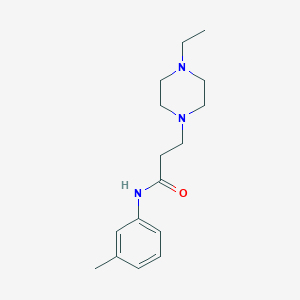

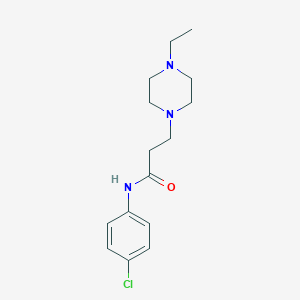
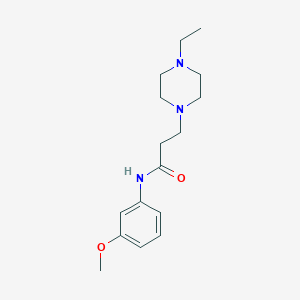
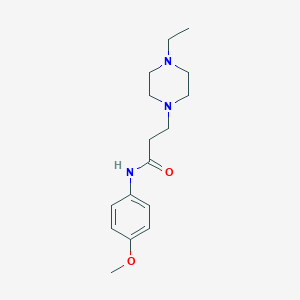
methanone](/img/structure/B248577.png)